molecular formula C16H23N3O3S B2463958 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea CAS No. 1235618-66-2

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea

Cat. No.: B2463958
CAS No.: 1235618-66-2
M. Wt: 337.44
InChI Key: RQQMSCGWBUJSJU-UHFFFAOYSA-N
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Description

“{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1202975-17-4 . It has a molecular weight of 218.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 .


Physical and Chemical Properties Analysis

“{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a solid . Its molecular formula is C9H18N2O2S and it has a molecular weight of 218.32 .

Scientific Research Applications

Enzymatic Metabolism and Drug Development

Research on compounds structurally related to "1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea" has elucidated their metabolic pathways, emphasizing the role of cytochrome P450 enzymes in their oxidation. These insights are critical for the development of novel antidepressants, showcasing the compound's potential involvement in advancing pharmacokinetics and drug metabolism studies (Hvenegaard et al., 2012).

Chemical Synthesis and Drug Discovery

The compound's structural motif is pertinent in the synthesis of cyclin-dependent kinase inhibitors, which are pivotal in cancer research. A methodology utilizing a variant of the cope elimination has been developed, indicating its applicability in medicinal chemistry for the synthesis of compounds with potential anticancer activities (Griffin et al., 2006).

Receptor Agonists and Pharmacological Research

Similar structural analogs have been evaluated for their biological activity on human beta(3)-adrenergic receptors, showing promise as full agonists. This demonstrates the compound's relevance in pharmacological research, particularly in the development of treatments for metabolic disorders (Hu et al., 2001).

Molecular Docking and Enzyme Inhibition

The synthesis and biological evaluation of derivatives have shed light on their potential as enzyme inhibitors, particularly for butyrylcholinesterase. Molecular docking studies help understand the ligand-enzyme interactions, which is crucial for the design of enzyme inhibitors with therapeutic applications (Khalid et al., 2016).

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(18-14-4-2-1-3-5-14)17-12-13-8-10-19(11-9-13)23(21,22)15-6-7-15/h1-5,13,15H,6-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQMSCGWBUJSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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